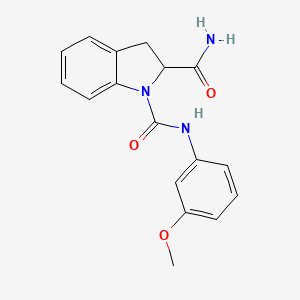
N1-(3-méthoxyphényl)indoline-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indoline derivatives, such as “N1-(3-methoxyphenyl)indoline-1,2-dicarboxamide”, has been a topic of interest in pharmaceutical research . The indoline structure can be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .Molecular Structure Analysis
Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis
The indoline structure is commonly found in natural and synthetic compounds with medicinal value . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Physical And Chemical Properties Analysis
Indoline-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension and cardiovascular protection are mainly studied now . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .Applications De Recherche Scientifique
- Application: N1-(3-méthoxyphényl)indoline-1,2-dicarboxamide a été exploré comme substrat dans les réactions de photocycloaddition [2+2] intramoléculaires. Ces réactions permettent la synthèse d'indolines polycycliques aux structures complexes .
- Application: Les chercheurs se sont concentrés sur le développement de blocs de construction pharmacologiques à base d'indoline. Bien que les cycloadditions [2+2] et [3+2] aient été étudiées, la photocycloaddition [2+2] intramoléculaire pour les squelettes d'indoline reste relativement inexplorée .
- Application: Des dérivés de this compound présentant des propriétés photochromes ont été synthétisés. Ces composés présentent des changements de couleur réversibles, ce qui les rend utiles pour les dispositifs optiques et les capteurs .
- Application: Les chercheurs ont exploré des photocatalyseurs à base de nanomatériaux pour la synthèse organique. This compound pourrait être un substrat potentiel dans ces systèmes .
Photocatalyse et chimie synthétique
Recherche pharmacologique
Matériaux photochromes
Nanomatériaux et catalyse
Propriétés
IUPAC Name |
1-N-(3-methoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-13-7-4-6-12(10-13)19-17(22)20-14-8-3-2-5-11(14)9-15(20)16(18)21/h2-8,10,15H,9H2,1H3,(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBWRSGZEHGZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
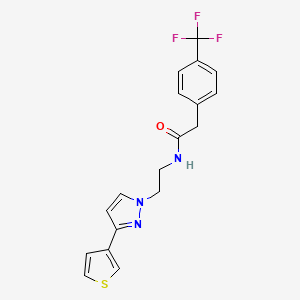
![2-[(3-Chlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2420273.png)
![N-(4-fluorobenzyl)-2-[2-methyl-10-oxo-5,7,8,10-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(6H)-yl]acetamide](/img/structure/B2420274.png)
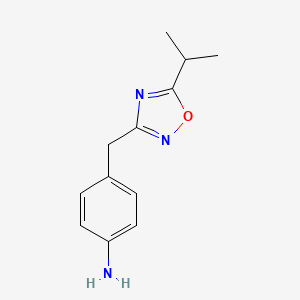
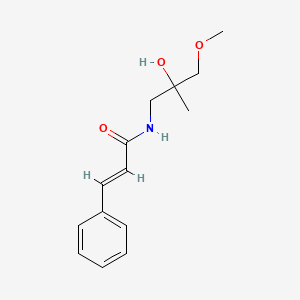
![N,N-diethyl-2-{[2-(1H-indol-3-ylmethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]thio}acetamide](/img/structure/B2420277.png)
![2-Methyl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2420279.png)
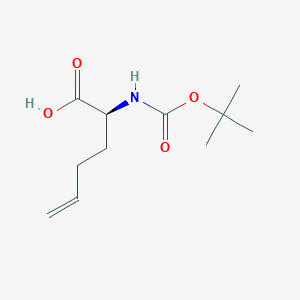
![2-cyclohexyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2420283.png)

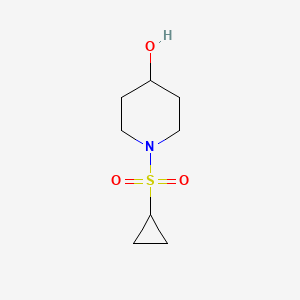
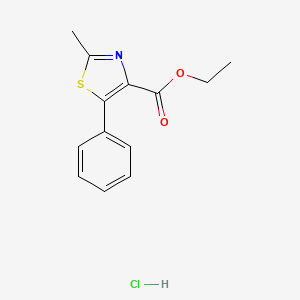
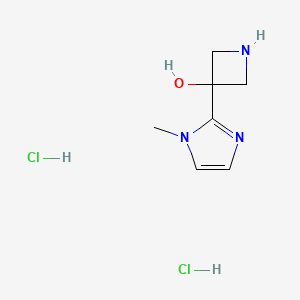
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(3-fluorophenoxy)propanamide](/img/structure/B2420292.png)
